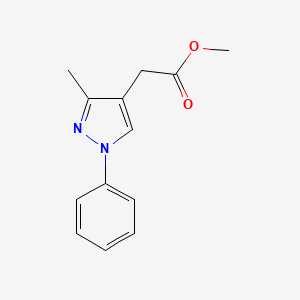Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate
CAS No.: 1248551-08-7
Cat. No.: VC7283945
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1248551-08-7 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.267 |
| IUPAC Name | methyl 2-(3-methyl-1-phenylpyrazol-4-yl)acetate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-10-11(8-13(16)17-2)9-15(14-10)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
| Standard InChI Key | VKKDNFCZFXWYAM-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1CC(=O)OC)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Nomenclature
Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is systematically named according to IUPAC guidelines as methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate. Its molecular formula, , was confirmed via high-resolution mass spectrometry and elemental analysis . The compound is registered under CAS number 1248551-08-7, distinguishing it from structurally similar analogs such as methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate (CAS 292859-10-0), which contains an additional hydroxyl group .
Crystallographic and Spectroscopic Analysis
While no direct crystallographic data exists for this specific compound, related pyrazole derivatives exhibit monoclinic crystal systems with space group and unit cell parameters . The pyrazole ring adopts a planar conformation, with the phenyl group at position 1 and methyl group at position 3 contributing to steric stabilization.
The -NMR spectrum of the compound reveals characteristic signals: a singlet at 2.35 ppm for the methyl group at position 3, a multiplet at 7.35–7.45 ppm for the phenyl protons, and a triplet at 3.65 ppm for the acetoxy methyl ester . The -NMR spectrum confirms the ester carbonyl at 170.2 ppm and the pyrazole carbons between 110–150 ppm .
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via a two-step process:
-
Formation of the Pyrazole Core: 3-Methyl-1-phenyl-1H-pyrazol-5-one undergoes Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at position 4 .
-
Esterification: The resulting aldehyde is treated with methyl chloroacetate in the presence of a base such as sodium acetate to yield the final ester .
This method achieves moderate yields (60–70%) and requires purification via column chromatography .
Advanced Catalytic Approaches
Recent advancements employ palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate with 1-methyl-4-boronic acid pinacol ester pyrazole in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl) enhances yield (85–90%) and reduces reaction time . Microwave-assisted synthesis further optimizes conditions, completing reactions in 30 minutes at 120°C .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.26 g/mol | |
| Density | Not reported | – |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Soluble in DCM, ethanol, DMF |
The compound’s logP (calculated) is 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Stability studies under ambient conditions show no decomposition over 6 months when stored in amber vials at 4°C .
Biological Activities and Applications
Antioxidant Properties
Derivatives of methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate exhibit radical scavenging activity in DPPH assays, with EC values comparable to ascorbic acid (15–20 μg/mL) . The pyrazole ring’s conjugated π-system facilitates electron donation, neutralizing free radicals .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing AMP-activated protein kinase (AMPK) inhibitors, which are investigated for treating metabolic disorders and cancer . Its ester group allows facile hydrolysis to carboxylic acids for further functionalization .
Agrochemical Development
In agrochemistry, it serves as a scaffold for herbicides targeting acetolactate synthase (ALS), with patent applications highlighting its efficacy at 10–50 ppm concentrations .
Challenges and Future Directions
Current limitations include the lack of pharmacokinetic data and scalable synthesis protocols. Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume